Plipastatin A1 -

Plipastatin A1

Catalog Number: EVT-10992380
CAS Number:
Molecular Formula: C72H110N12O20
Molecular Weight: 1463.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Plipastatin A1 is a cyclodepsipeptide.
Plipastatin A1 is a natural product found in Bacillus cereus with data available.
Overview

Plipastatin A1 is a lipopeptide antibiotic produced primarily by certain strains of Bacillus, notably Bacillus subtilis. This compound is part of a larger family of lipopeptides that exhibit significant biological activity, including antibacterial and antifungal properties. Plipastatin A1 has garnered attention for its potential applications in agriculture and medicine due to its biocontrol capabilities and its role as a phospholipase inhibitor.

Source

Plipastatin A1 is derived from marine sediment samples and has been isolated from various Bacillus species, particularly those found in marine environments. The production of plipastatin A1 is linked to specific biosynthetic gene clusters within these bacteria, which encode the necessary enzymes for its synthesis .

Classification

Plipastatin A1 belongs to the class of cyclic lipopeptides. It is structurally related to other lipopeptides such as fengycin, and both compounds have been shown to possess similar biological activities. The classification of plipastatin A1 emphasizes its role as an antibiotic and its potential as a biocontrol agent in agricultural settings .

Synthesis Analysis

Methods

The synthesis of plipastatin A1 involves non-ribosomal peptide synthetases (NRPSs), which are responsible for the assembly of the peptide backbone. The biosynthetic pathway includes multiple enzymatic steps facilitated by different modules of NRPSs encoded by the ppsABCDE gene cluster. Each module contributes specific amino acids to the growing peptide chain, ultimately leading to the formation of the lipopeptide structure .

Technical Details

The production process typically involves culturing Bacillus subtilis in nutrient-rich media, followed by extraction and purification steps. High-performance liquid chromatography (HPLC) is commonly employed to isolate plipastatin A1 from fermentation broths. The extraction process often includes acidification and organic solvent extraction to concentrate the desired compound .

Molecular Structure Analysis

Structure

Plipastatin A1 features a complex cyclic structure characterized by a fatty acid tail and a cyclic peptide core. The molecular formula has been established through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Data

The molecular weight of plipastatin A1 is approximately 1,000 Da, with specific structural components that include a cyclic arrangement of amino acids and a lipid moiety that contributes to its amphiphilic nature . Detailed NMR studies have elucidated aspects of its three-dimensional conformation in solution, providing insights into its functional properties .

Chemical Reactions Analysis

Reactions

Plipastatin A1 undergoes several chemical reactions that are crucial for its biological activity. Notably, it exhibits inhibitory effects on various phospholipases, which are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances. This inhibition can disrupt cellular membranes of target organisms, leading to their death.

Technical Details

The inhibitory activity of plipastatin A1 against phospholipase A2, C, and D has been quantified with IC50 values ranging from 1.3 μM to 2.9 μM, indicating potent bioactivity against these enzymes . Such reactions are essential for understanding how plipastatin A1 can be utilized in therapeutic applications.

Mechanism of Action

Process

The mechanism of action of plipastatin A1 primarily involves disruption of bacterial cell membranes through its amphiphilic structure. By integrating into lipid bilayers, it alters membrane integrity and functionality, leading to cell lysis.

Data

Research has demonstrated that plipastatin A1 can effectively penetrate bacterial membranes, where it exerts its toxic effects by interfering with membrane-associated processes. This mechanism underlies its potential as an antimicrobial agent in both agricultural and clinical contexts .

Physical and Chemical Properties Analysis

Physical Properties

Plipastatin A1 is typically characterized as a solid at room temperature but may vary based on purity and formulation. Its solubility profile indicates good solubility in organic solvents while exhibiting limited solubility in water due to its hydrophobic lipid component.

Chemical Properties

The compound is stable under various pH conditions but may degrade when exposed to extreme temperatures or prolonged light exposure. Its chemical reactivity is largely defined by the presence of functional groups within its structure that facilitate interactions with biological membranes .

Applications

Scientific Uses

Plipastatin A1 has several promising applications:

  • Agricultural Biocontrol: Its antifungal properties make it suitable for use as a biopesticide against plant pathogens.
  • Pharmaceutical Development: Due to its phospholipase inhibitory activity, it holds potential for developing treatments for diseases involving membrane disruption.
  • Biochemical Research: It serves as a valuable tool in studying membrane dynamics and enzyme interactions within microbial systems .
Biosynthesis and Structural Elucidation

Nonribosomal Peptide Synthetase (NRPS) Assembly Line Architecture

Plipastatin A1 biosynthesis occurs via a nonribosomal peptide synthetase (NRPS) system, encoded by the ppsABCDE operon in Bacillus species. This operon spans 38.4 kb and encodes five multifunctional enzymes (PpsA–PpsE) organized into 10 modules, each responsible for incorporating specific amino acid residues into the growing peptide chain [1] [8]. The modular architecture follows a colinear arrangement, where each module minimally contains condensation (C), adenylation (A), and thiolation (T) domains. The adenylation domains activate specific amino acid substrates as aminoacyl-adenylates, while the thiolation domains shuttle intermediates via 4′-phosphopantetheinyl attachments [2] [6].

Table 1: Modular Organization of Plipastatin Synthetase

EnzymeModuleDomainsAmino Acid Incorporated
PpsA1C-A-TL-Glu
PpsB2C-A-T-ED-Orn
PpsB3C-A-T-EL-Tyr
PpsC4C-A-T-ED-Thr
PpsC5C-A-TL-Glu
PpsD6C-A-T-ED-Ala
PpsD7C-A-TL-Pro
PpsD8C-A-TL-Gln
PpsE9C-A-T-ED-Tyr
PpsE10C-A-T-TEL-Ile

Modular Organization of ppsABCDE Operon

The ppsABCDE operon exhibits direct-repeat sequences encoding functionally similar modules. Modules 2, 4, 6, and 9 contain epimerization (E) domains that convert L-amino acids to D-configured residues. Genetic engineering studies confirm that deleting individual modules (e.g., Module 6 or 7) disrupts peptide elongation, yielding truncated peptides like hexapeptides (C₁₆–₁₇β-OHFA-Glu-Orn-Tyr-Thr-Glu-Ala/Val) [2]. The assembly line strictly adheres to a multiple-carrier thiotemplate mechanism, where the growing peptide chain translocates downstream between T domains [3] [10].

Role of Epimerization (E) Domains in Stereochemical Configuration

Epimerization domains are critical for generating D-configured residues essential for Plipastatin A1’s bioactivity. Specifically:

  • Module 2’s E domain converts L-Orn to D-Orn
  • Module 4’s E domain generates D-Thr
  • Module 6’s E domain yields D-Ala
  • Module 9’s E domain produces D-Tyr [3] [6]Deletion of E domains (e.g., in Module 9) results in peptides with altered stereochemistry and reduced antifungal efficacy. Homology modeling of PpsD reveals that E domains adopt a flexible α-helical structure that positions substrates near catalytic residues for stereoinversion [6].

Thioesterase Domain-Mediated Macrocyclization Mechanism

The terminal thioesterase (TE) domain in PpsE (Module 10) catalyzes both chain release and macrocyclization. It forms an ester bond between the hydroxyl group of L-Tyr³ and the carboxyl group of L-Ile¹⁰, generating an 8-amino-acid lactone ring with a 2-residue tail. Experimental translocation of the TE domain to earlier modules (e.g., after Module 7) redirects cyclization sites, producing novel cyclic pentapeptides (e.g., C₁₆–₁₈β-OHFA-E-O-cyclo(Y-T-I)). This confirms the TE domain’s regioselectivity for nucleophiles at positions 3, 7, or 8 [10]. The native T-TE linker (∼25 residues) is indispensable for catalysis; non-native linkers abolish product release, emphasizing the strict spatial requirements for macrocyclization [3] [10].

Historical Nomenclature Resolution: Differentiation from Fengycin IX

Plipastatin A1 and Fengycin IX were historically misclassified as diastereomers due to conflicting stereochemical reports for Tyr³ and Tyr⁹. Structural reassessments resolved this ambiguity, confirming their identity as the same compound [4] [7].

Structural Reassessment via NMR and Mass Spectrometry

High-resolution NMR (600 MHz) and tandem mass spectrometry analyses established that both compounds share identical sequences: β-hydroxy fatty acid–Glu–D-Orn–L-Tyr–D-Thr–Glu–D-Ala–Pro–Gln–D-Tyr–Ile. The lactone bridge links L-Tyr³ and L-Ile¹⁰, while Tyr⁹ exists in the D-form. Treatment of Fengycin IX with potassium acetate (KOAc) followed by LH-20 gel filtration altered its NMR spectrum to match Plipastatin A1, demonstrating that spectral discrepancies arose from purification artifacts rather than structural differences [4] [7].

Table 2: Key Structural Features of Plipastatin A1 Post-Reassessment

ParameterPre-Reassessment MisconceptionPost-Reassessment Reality
Tyr³ ConfigurationD-form in Fengycin IXL-form in both compounds
Tyr⁹ ConfigurationL-form in Fengycin IXD-form in both compounds
Cyclization SiteVariableL-Tyr³ to L-Ile¹⁰
Fatty Acid ChainC₁₄–C₁₈ β-hydroxyC₁₄–C₁₈ β-hydroxy (variable)

Salt Form-Dependent Spectral Variations

¹H-NMR chemical shifts of Plipastatin A1 vary with counterions and solvent history. For example:

  • The proton signal for Tyr³ shifts from δ 6.78 ppm (HCl salt) to δ 7.05 ppm (KOAc-treated form)
  • Methyl protons in D-Ala⁶ resonate at δ 1.25 ppm in trifluoroacetate salts versus δ 1.32 ppm in hydrochloride salts [4].These variations arise from conformational changes induced by ion pairing, altering ring stacking and hydrogen-bonding networks. Mass spectrometry under uniform ionization conditions (ESI+) confirms identical m/z profiles ([M+H]⁺ at m/z 1464.71), proving compositional identity despite spectral plasticity [4] [7].

Properties

Product Name

Plipastatin A1

IUPAC Name

(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19S,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid

Molecular Formula

C72H110N12O20

Molecular Weight

1463.7 g/mol

InChI

InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50+,51-,52-,53-,54+,55-,56-,61-,62+/m0/s1

InChI Key

CUOJDWBMJMRDHN-VNDYOLDHSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Isomeric SMILES

CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.